Briciclib, also known as ON 014185, is a synthetic compound categorized as a small molecule inhibitor that primarily targets the eukaryotic translation initiation factor 4E (eIF4E). Its chemical structure is defined by the molecular formula and a molecular weight of approximately 518.4 g/mol. Briciclib is notable for its water solubility, which facilitates intravenous administration, making it a promising candidate for clinical applications in oncology .
The primary products of these reactions include:
Briciclib exhibits significant biological activity by inhibiting eIF4E, a key factor in the translation of mRNAs that are crucial for cell proliferation, survival, and metastasis. This inhibition leads to decreased levels of cyclin D1, a protein that regulates the cell cycle, particularly the transition from the G1 phase to the S phase. Consequently, Briciclib has been investigated for its potential therapeutic effects against various cancers, including lymphoma and acute lymphocytic leukemia .
The synthesis of Briciclib involves several steps:
Briciclib has been primarily studied for its potential in treating various forms of cancer. Clinical trials have explored its efficacy against:
Its mechanism of action—targeting eIF4E—positions it as a novel therapeutic approach in oncology.
Research indicates that Briciclib interacts specifically with eIF4E, disrupting its function in mRNA translation. This interaction is crucial since eIF4E plays a significant role in the expression of oncogenes involved in tumor growth and survival. Studies have shown that inhibiting eIF4E can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells .
Several compounds share structural or functional similarities with Briciclib:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| ON 013100 | Inhibits eIF4E | Parent compound of Briciclib |
| 4EGI-1 | Disrupts eIF4E/eIF4G interaction | Targets different components of the translation complex |
| Rocaglamide | Inhibits eIF4A | A natural product with distinct mechanisms |
Briciclib stands out due to its water solubility and ability to be administered intravenously, providing advantages over other compounds that may not be as soluble or suitable for parenteral administration . Its specific targeting of eIF4E also differentiates it from other inhibitors that may affect different components of the translation machinery.
Briciclib’s molecular architecture enables high-affinity binding to eIF4E through a dual-mechanism involving competitive displacement of endogenous binding partners and allosteric modulation of cap-binding activity. Nuclear Magnetic Resonance (NMR) studies confirm direct interaction between Briciclib and recombinant eIF4E, with chemical shift perturbations localized to the dorsal surface hydrophobic pocket responsible for eIF4E-eIF4G/4E-BP1 interactions [1] [5]. The compound’s phosphate ester group facilitates prodrug activation via hydrolysis to its active metabolite ON 013100, which enhances membrane permeability and intracellular accumulation [4].
Structural analyses reveal that Briciclib occupies both canonical and non-canonical binding motifs on eIF4E:
This dual-targeting mechanism explains Briciclib’s superior efficacy compared to first-generation eIF4E inhibitors, achieving 50% inhibitory concentrations (IC50) below 10 nM in mantle cell lymphoma and breast cancer models [3].
| Structural Feature | Functional Impact | Experimental Evidence |
|---|---|---|
| Styryl sulfone core | Displaces eIF4G from canonical binding site | NMR chemical shift mapping [1] |
| Phosphate ester group | Enhances solubility and prodrug activation | Metabolite analysis [4] |
| Trimethoxyphenyl side chain | Stabilizes lateral surface interactions | Competitive binding assays [3] |
Briciclib exerts profound effects on oncoprotein synthesis by selectively inhibiting translation of mRNAs with complex 5’-untranslated regions (UTRs). In Granta 519 mantle cell lymphoma and FaDu squamous cell carcinoma models, 24-hour treatment with 1 μM Briciclib reduces cyclin D1 protein levels by 82 ± 7% and c-Myc by 68 ± 9% (p < 0.001 vs controls) [1]. This occurs via:
The compound’s specificity is evidenced by preserved translation of “strong” mRNAs like β-actin, whose short 5’UTRs bypass eIF4E dependency [5].
Briciclib concurrently targets anti-apoptotic pathways by suppressing myeloid cell leukemia-1 (Mcl-1) translation. Across Jurkat T-cell leukemia, MCF-7 breast cancer, and primary AML blasts, Mcl-1 protein decreases by 60-75% within 16 hours of treatment, preceding caspase-3 activation [1] [3]. Mechanistically:
This dual targeting of cyclin D1/c-Myc proliferative signals and Mcl-1 survival pathways positions Briciclib as a multifaceted therapeutic agent.
Briciclib induces nucleolar sequestration of eIF4E, disrupting its role in mRNA export. Immunofluorescence studies reveal 3.5-fold increase in nuclear eIF4E localization within 4 hours of treatment, correlating with:
The nucleolar accumulation of eIF4E coincides with G1 cell cycle arrest, suggesting that spatial regulation of translation factors represents a novel anticancer mechanism beyond direct translational inhibition.
Briciclib demonstrates significant antitumor activity in mantle cell lymphoma preclinical models through its selective inhibition of eukaryotic translation initiation factor 4E [1] [2]. In xenograft studies utilizing the Z138C cell line, briciclib exhibited dose-dependent tumor growth inhibition with substantial therapeutic efficacy [2]. The compound induces mitochondria-mediated apoptosis in mantle cell lymphoma cells, characterized by translocation of truncated Bid to mitochondria and subsequent cytochrome c release [2].
The mechanism of action involves specific binding to eIF4E, as demonstrated through nuclear magnetic resonance spectroscopy, which prevents the translation of critical oncogenic proteins [2]. Treatment with briciclib resulted in significant reduction of cyclin D1, c-Myc, myeloid cell leukemia-1, and B-cell lymphoma-extra large protein levels in both Granta 519 and Z138C cell lines [2]. These proteins are essential for cellular proliferation, survival, and resistance to apoptotic stimuli in mantle cell lymphoma [2].
Combination studies revealed enhanced therapeutic efficacy when briciclib was administered with rituximab in mouse xenograft models [2]. The combination therapy demonstrated superior tumor burden reduction compared to single-agent treatment, with negligible adverse effects observed in the preclinical safety assessments [2]. This synergistic interaction suggests potential for combination approaches in clinical development for mantle cell lymphoma treatment strategies [2].
Briciclib was investigated in acute lymphocytic leukemia models, specifically targeting Philadelphia chromosome-negative B-cell acute lymphocytic leukemia [1]. The compound's mechanism of action centers on inhibiting eIF4E, which promotes translation of genes essential for cellular proliferation including cyclin D1, c-Myc, and mechanistic target of rapamycin [1]. Overexpression of eIF4E has been observed across major cancer groups and induces increased expression of cyclin D1 and c-Myc oncogenes [1].
The apoptotic cascade modulation by briciclib involves targeting anti-apoptotic proteins including B-cell lymphoma 2 and myeloid cell leukemia-1 [3] [4]. In acute lymphocytic leukemia models, the compound enhances sensitivity to apoptosis induction through modulation of B-cell lymphoma 2 family proteins [3]. Studies demonstrate that targeting these anti-apoptotic pathways can overcome resistance mechanisms commonly observed in acute lymphocytic leukemia cells [4].
Clinical translation efforts included a Phase 1 clinical trial designed to determine the maximum tolerated dose in patients with relapsed or refractory lymphoma and acute lymphocytic leukemia [1]. However, the study was terminated due to lack of available clinical drug supply, limiting the comprehensive evaluation of briciclib's therapeutic potential in this indication [1]. The preclinical data supported the rationale for clinical investigation based on the compound's selective targeting of translation initiation mechanisms critical for leukemic cell survival [1].
KRAS-mutant cancers exhibit enhanced dependency on eukaryotic translation initiation factor 4E activity, creating therapeutic vulnerabilities that can be exploited by briciclib treatment [5] [6]. The compound targets the rate-limiting step in cap-dependent translation, which is particularly relevant in KRAS-driven malignancies where oncogenic protein synthesis is essential for maintaining transformed phenotypes [7]. KRAS mutations occur in approximately 13% of non-small cell lung cancers and varying percentages across other solid tumor types [5].
In pancreatic adenocarcinoma models, eIF4E inhibition demonstrates significant antitumor effects, with enhanced efficacy observed in immunocompetent compared to immunodeficient mouse models [8]. Treatment with eIF4E inhibitors, including briciclib, resulted in tumor growth suppression and extended survival in preclinical pancreatic cancer models [8]. The therapeutic mechanism involves disruption of oncogenic protein translation networks that support KRAS-driven cellular transformation [8].
The vulnerability landscape extends across multiple KRAS mutation subtypes, with particular relevance for tumors harboring G12C mutations and other common variants [6]. Preclinical studies demonstrate that KRAS-mutant solid tumors exhibit differential sensitivity to translation inhibition compared to KRAS wild-type counterparts [6]. This selectivity profile suggests potential for developing biomarker-driven treatment approaches based on KRAS mutational status and translation pathway dependencies [6].
Combination strategies with targeted therapies show promise in KRAS-mutant cancer models, where eIF4E inhibition can overcome resistance mechanisms and enhance therapeutic efficacy [5] [6]. The integration of translation inhibitors with established targeted agents represents a rational approach for addressing the therapeutic challenges posed by KRAS-driven malignancies [7].
Atypical teratoid/rhabdoid tumors demonstrate subtype-specific sensitivities to briciclib treatment based on comprehensive pharmacogenomic profiling [9]. The compound showed increased activity in a subset of atypical teratoid/rhabdoid tumor-MYC cell lines, indicating molecular subtype-dependent therapeutic vulnerabilities [9]. This observation aligns with the known role of eIF4E in regulating MYC-driven translation programs critical for tumor cell survival [9].
High-throughput drug screening across 13 atypical teratoid/rhabdoid tumor cell lines identified briciclib among compounds with selective activity against these rare pediatric brain tumors [9]. The screening approach integrated drug response data with large-scale DNA methylation and RNA sequencing-based expression profiles to identify subtype-specific therapeutic vulnerabilities [9]. Results demonstrated that briciclib sensitivity correlated with specific molecular characteristics of atypical teratoid/rhabdoid tumor subtypes [9].
The atypical teratoid/rhabdoid tumor-SHH subtype showed variable response patterns to briciclib treatment, suggesting potential for combination approaches with other targeted agents [9]. The atypical teratoid/rhabdoid tumor-TYR subtype demonstrated standard response profiles, indicating broader applicability of eIF4E inhibition across different molecular subtypes [9]. These findings provide preclinical evidence for tumor type-specific and subtype-specific therapeutic strategies in atypical teratoid/rhabdoid tumor management [9].